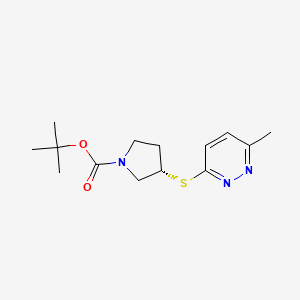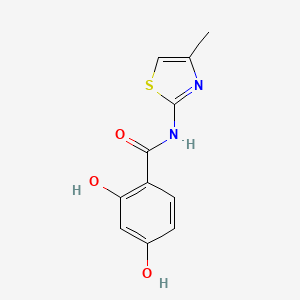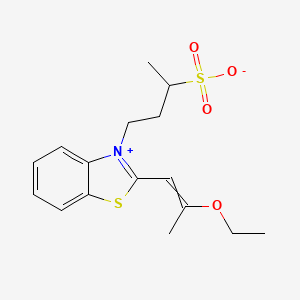
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is a heterocyclic compound that features a benzimidazole core with a triazenyl group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- typically involves the reaction of o-phenylenediamine with appropriate triazenylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
1H-Benzimidazole: The parent compound without the triazenyl group.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Another imidazole derivative with different substituents.
Uniqueness: 1H-Benzimidazole, 5-(3,3-dimethyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
N-(3H-benzimidazol-5-yldiazenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11N5/c1-14(2)13-12-7-3-4-8-9(5-7)11-6-10-8/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
JIWVDIFFDXRHMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC2=C(C=C1)N=CN2 |
Solubilidad |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


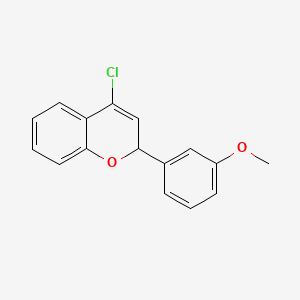
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
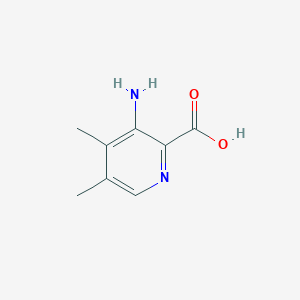
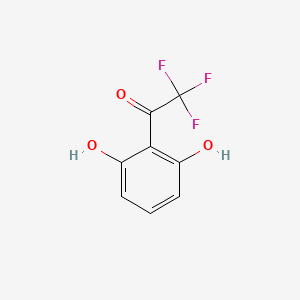
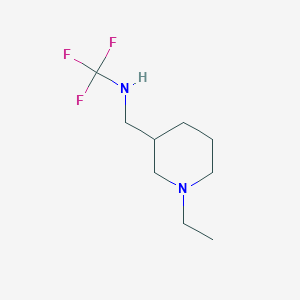
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
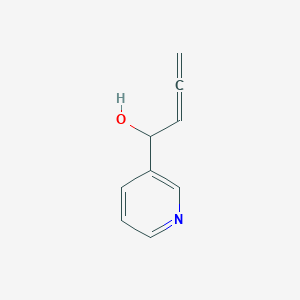
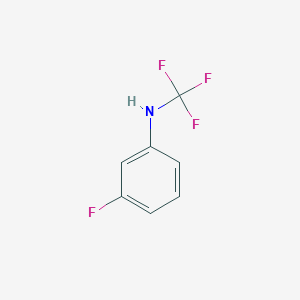
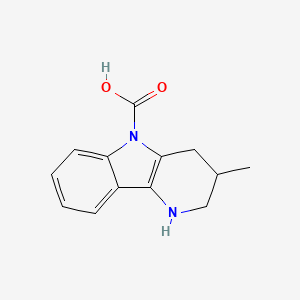
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)
